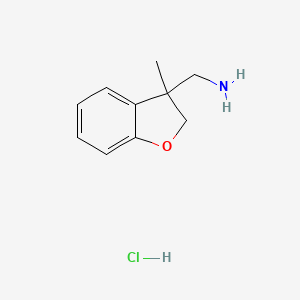
1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride typically involves a multi-step process. One common method starts with the preparation of 3-Methyl-2,3-dihydrobenzofuran, which can be synthesized through a cyclization reaction involving 2-allyloxyanilines, sulfur dioxide, and hydrazines under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Scientific Research Applications
1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the methanamine group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Another benzofuran derivative with notable biological activities.
Uniqueness
1-(3-Methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3-methyl-2H-1-benzofuran-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(6-11)7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H |
InChI Key |
KAWPRHXWLRBVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















